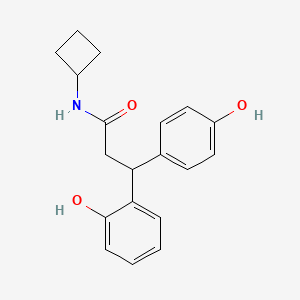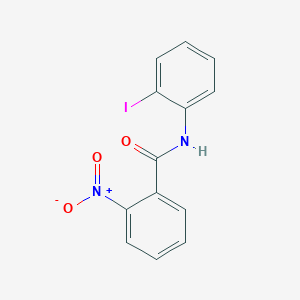![molecular formula C22H28FN3O2 B6031327 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6031327.png)
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, a spirocyclic system, and a fluorophenyl group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the spirocyclic system, and the attachment of the fluorophenyl group. Common reagents used in these reactions include ethylamine, methylamine, and various fluorinated benzyl halides. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures, solvents, and catalysts to ensure the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-bromophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Uniqueness
The uniqueness of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone lies in its specific structural features, such as the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-3-19-24-16(2)20(28-19)21(27)26-12-10-22(15-26)9-4-11-25(14-22)13-17-5-7-18(23)8-6-17/h5-8H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWOBTVDFGYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-[[(Z)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]sulfonylmethylsulfonyl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B6031256.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B6031271.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)

![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(morpholin-4-yl)propyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6031315.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
![Methyl 2-[1-[[2-(furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-oxopiperazin-2-yl]acetate](/img/structure/B6031341.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)
